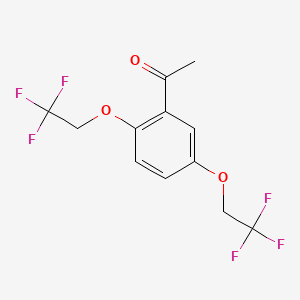

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O3/c1-7(19)9-4-8(20-5-11(13,14)15)2-3-10(9)21-6-12(16,17)18/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRFIGOPWVJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998103 | |

| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76784-40-2 | |

| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76784-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076784402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7MC2MDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide. This document consolidates available data on its physical and spectroscopic properties, synthesis, and chemical reactivity. Detailed experimental protocols and data are presented to support laboratory research and development.

Introduction

This compound, also known by its alternative name 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a synthetic organic compound with the chemical formula C₁₂H₁₀F₆O₃.[1][2] Its structure is characterized by a phenyl ring substituted with an ethanone group and two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions. The presence of multiple fluorine atoms significantly influences the compound's chemical and physical properties, including its reactivity and potential biological applications.[1] Primarily, it serves as a crucial precursor in the pharmaceutical industry for the synthesis of Flecainide, a Class IC antiarrhythmic agent used to treat various cardiac arrhythmias.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. The compound is a solid at room temperature and exhibits a defined melting point and a high boiling point.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | [1] |

| Synonyms | 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone | [1] |

| CAS Number | 76784-40-2 | [1] |

| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2] |

| Molecular Weight | 316.20 g/mol | [2] |

| Physical State | Solid | [4] |

| Melting Point | 90-91 °C | [4] |

| Boiling Point | 283.7 °C at 760 mmHg | [4] |

| Purity | ≥98% (Commercially available) | [5] |

| Storage | Refrigerator (4°C) | [5] |

Spectroscopic Data (Predicted and Inferred)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy groups, and the methyl protons of the ethanone group.

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern on the phenyl ring would lead to a complex splitting pattern.

-

Methylene Protons (-OCH₂CF₃): A quartet is predicted for the methylene protons due to coupling with the adjacent fluorine atoms, likely appearing in the range of δ 4.3-4.5 ppm.[5]

-

Methyl Protons (-COCH₃): A sharp singlet for the three methyl protons is expected around δ 2.5 ppm.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon should appear as a singlet in the downfield region, typically around δ 190-200 ppm.[6]

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing trifluoroethoxy groups will be shifted downfield.

-

Methylene Carbon (-OCH₂CF₃): The methylene carbon is expected to show a quartet due to coupling with the three fluorine atoms, appearing around δ 60-70 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet is also expected for the trifluoromethyl carbon due to one-bond coupling with the fluorine atoms, typically appearing around δ 120-130 ppm.

-

Methyl Carbon (-COCH₃): An upfield signal around δ 20-30 ppm is expected for the methyl carbon.[6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1250 cm⁻¹.[5]

-

C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl groups will be present in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 316. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the acetyl group ([M-43]⁺), and cleavage of the ether linkages.

Synthesis

The synthesis of this compound is a multi-step process that is extensively documented in the patent literature, primarily in the context of Flecainide production.[7][8] The general synthetic strategy involves two key transformations: the formation of a 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate, followed by a Friedel-Crafts acetylation.

General Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol compiled from patent literature.[7][8] Note: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

-

To a suitable reaction vessel, add 1,4-dibromobenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a copper salt catalyst (e.g., copper(I) bromide or iodide).

-

Add at least 8 equivalents of the sodium salt of 2,2,2-trifluoroethanol (sodium trifluoroethoxide). The use of a significant excess of the alkoxide is crucial for driving the reaction to completion.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Step 2: Friedel-Crafts Acetylation to this compound

-

In a reaction vessel under an inert atmosphere, dissolve 1,4-bis(2,2,2-trifluoroethoxy)benzene in a suitable solvent, such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), portion-wise while maintaining the low temperature.

-

Slowly add the acetylating agent, either acetic anhydride (Ac₂O) or acetyl chloride (AcCl), to the reaction mixture.

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain this compound as a solid.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its ethanone (acetyl) functional group and the two trifluoroethoxy substituents on the phenyl ring.

Reactions of the Carbonyl Group

The ketone carbonyl group is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions.

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid, a key step in one of the synthetic routes to Flecainide.[8] This can be achieved using a strong oxidizing agent.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions Involving the Trifluoroethoxy Groups

The trifluoroethoxy groups are generally stable due to the strong C-F and C-O bonds. However, under harsh conditions, ether cleavage could potentially occur. The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic substitution.

Role as a Pharmaceutical Intermediate

The primary and most significant chemical application of this compound is as an intermediate in the synthesis of Flecainide. The overall transformation involves the conversion of the acetyl group into a carboxamide linked to a piperidylmethyl moiety.

Caption: Key transformation of the intermediate in Flecainide synthesis.

Potential Applications Beyond Flecainide Synthesis

While its primary role is as a pharmaceutical intermediate, the unique structural features of this compound suggest potential applications in other areas of chemical research.

-

Materials Science: The presence of multiple trifluoromethyl groups could impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity, making it a candidate for incorporation into specialty polymers or coatings.

-

Agrochemicals: Fluorinated organic compounds are widely used in the agrochemical industry. The biological activity of derivatives of this compound could be explored for potential herbicidal or pesticidal properties.

-

Drug Discovery: The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold could be utilized as a building block for the synthesis of new chemical entities with potential therapeutic applications. The trifluoroethoxy groups can enhance metabolic stability and binding affinity to biological targets.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed.[4] Contact with skin and eyes should be avoided. Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator.[4][5]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. This guide provides a consolidated resource for researchers and professionals working with this compound, covering its synthesis, characterization, and reactivity. While its primary application is in the synthesis of Flecainide, its unique fluorine-containing structure suggests potential for broader applications in medicinal chemistry and materials science.

References

- 1. Buy this compound | 76784-40-2 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Flecainide Impurities | SynZeal [synzeal.com]

- 5. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 8. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

Elucidation of the Structure of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, a key intermediate in the synthesis of the antiarrhythmic agent Flecainide. This document details the synthetic pathway, experimental protocols for its preparation and characterization, and a thorough analysis of its spectroscopic data. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone, with the CAS Registry Number 76784-40-2, is a substituted aromatic ketone. Its molecular structure is characterized by an acetophenone core with two 2,2,2-trifluoroethoxy groups substituted at the 2' and 5' positions of the phenyl ring. The presence of the trifluoroethoxy moieties significantly influences the electronic properties and reactivity of the molecule, making it a crucial precursor in multi-step organic syntheses. Its primary importance lies in its role as a key building block in the industrial production of Flecainide, a class Ic antiarrhythmic drug used to treat a variety of cardiac arrhythmias.

Synthesis Pathway

The synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is achieved through a Friedel-Crafts acylation reaction. The starting material, 1,4-bis(2,2,2-trifluoroethoxy)benzene, is acylated using an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The general reaction scheme is as follows:

Figure 1. Synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.

Experimental Protocols

Synthesis of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone

This protocol is based on established Friedel-Crafts acylation procedures for analogous compounds.

Materials:

-

1,4-Bis(2,2,2-trifluoroethoxy)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone as a crystalline solid.

Structural Elucidation and Data Presentation

The structure of the synthesized compound is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| CAS Number | 76784-40-2 |

| Molecular Formula | C₁₂H₁₀F₆O₃ |

| Molecular Weight | 316.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90-91 °C[1] |

| Boiling Point (Predicted) | 283.7 ± 40.0 °C[1] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³[1] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, the following data is predicted based on established spectroscopic principles and data from structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the trifluoroethoxy methylene protons, and the acetyl methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H (H-6') |

| ~7.2 | dd | 1H | Ar-H (H-4') |

| ~7.1 | d | 1H | Ar-H (H-3') |

| ~4.5 | q | 4H | -O-CH₂ -CF₃ |

| ~2.6 | s | 3H | -CO-CH₃ |

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O |

| ~155 | C -O (C-2') |

| ~150 | C -O (C-5') |

| ~132 | Ar-C (C-1') |

| ~124 (q) | -O-CH₂-CF₃ |

| ~122 | Ar-C H (C-6') |

| ~118 | Ar-C H (C-4') |

| ~115 | Ar-C H (C-3') |

| ~67 (q) | -O-CH₂ -CF₃ |

| ~26 | -CO-CH₃ |

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-F stretch (trifluoromethyl) |

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 316.05 | [M]⁺ (Molecular ion) |

| 301.03 | [M - CH₃]⁺ |

| 273.03 | [M - COCH₃]⁺ |

Logical Workflow for Structural Elucidation

The process of confirming the structure of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone follows a logical workflow.

Figure 2. Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is reliably achieved through a combination of its synthesis via Friedel-Crafts acylation and comprehensive spectroscopic analysis. The presented data, including detailed experimental protocols and predicted spectroscopic values, provide a robust framework for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate. This guide serves as a valuable technical resource for the synthesis, purification, and characterization of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.

References

An In-depth Technical Guide to Oxyfluorfen (C₁₅H₁₁ClF₃NO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies for the diphenyl ether herbicide, Oxyfluorfen. Initially misidentified by the formula C₁₂H₁₀F₆O₃, the correct molecular formula for Oxyfluorfen is C₁₅H₁₁ClF₃NO₄. It is a selective, pre- and post-emergence herbicide used for the control of broadleaf and grassy weeds in a variety of agricultural settings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

Oxyfluorfen is an orange crystalline solid with a smoke-like odor.[1] It is characterized by its low solubility in water and high affinity for soil, which significantly influences its environmental fate and bioavailability. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of Oxyfluorfen

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClF₃NO₄ | [2] |

| Molecular Weight | 361.70 g/mol | [2] |

| Appearance | Orange crystalline solid | [2] |

| Melting Point | 85-87 °C | [3] |

| Water Solubility | 0.1 mg/L | |

| Vapor Pressure | 2 x 10⁻⁶ mmHg | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | [2] |

| CAS Number | 42874-03-3 | [2] |

| Synonyms | Goal, Galigan, Koltar, RH-2915 | [2] |

Synthesis and Purification

The synthesis of Oxyfluorfen can be achieved through several chemical routes. A common method involves a multi-step process starting from 3-chlorophenol.

Experimental Protocol: Synthesis of Oxyfluorfen

A prevalent synthesis route for Oxyfluorfen involves the following key steps:

-

Nitration of 3-chlorophenol: 3-chlorophenol is reacted with nitric acid in a suitable solvent, often in the presence of a catalyst, to produce 3-chloro-4-nitrophenol.[4]

-

Condensation with Sodium Ethoxide: The resulting 3-chloro-4-nitrophenol is then heated with sodium ethoxide in a solvent to yield 3-ethoxy-4-nitrophenol.[4]

-

Etherification: Finally, 3-ethoxy-4-nitrophenol is reacted with 3,4-dichlorobenzotrifluoride in the presence of an acid-binding agent to form the final product, Oxyfluorfen.[4]

Purification: The crude Oxyfluorfen is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a purity of over 97%.[1] The reaction mixture is first cooled and washed with water. The organic layer is then separated, desolvated, and the residue is recrystallized.[1]

Mechanism of Action and Signaling Pathways

Oxyfluorfen's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.

Below is a diagram illustrating the protoporphyrinogen oxidase inhibition pathway.

Analytical Methodologies

The detection and quantification of Oxyfluorfen residues in environmental samples are crucial for monitoring and regulatory purposes. Various analytical methods have been developed, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most common.

Experimental Protocol: Residue Analysis of Oxyfluorfen in Soil by GC-MS

This protocol outlines a general procedure for the determination of Oxyfluorfen residues in soil samples.

-

Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.[5]

-

Extraction: The soil sample is extracted with a suitable solvent mixture, such as water and acetonitrile, by vigorous shaking.[5] A salting-out agent (e.g., a QuEChERS salt packet containing magnesium sulfate, sodium chloride, and sodium citrate) is added, and the mixture is shaken again and then centrifuged to separate the layers.[6]

-

Clean-up: An aliquot of the acetonitrile (upper) layer is taken and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[7]

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a suitable solvent, such as toluene.[6]

-

GC-MS Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS).[5] The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Below is a diagram illustrating the experimental workflow for Oxyfluorfen residue analysis in soil.

Toxicology and Environmental Fate

Toxicological Summary

Oxyfluorfen exhibits low acute toxicity via oral, dermal, and inhalation routes in mammals. However, chronic exposure has been associated with effects on the liver. It is classified as a possible human carcinogen. The oral LD₅₀ in rats is greater than 5000 mg/kg.

Environmental Fate

Oxyfluorfen is persistent in soil and has a low potential for leaching into groundwater due to its low water solubility and strong adsorption to soil particles. It can, however, contaminate surface water through runoff and spray drift. It is highly toxic to aquatic organisms, including fish and invertebrates.

Conclusion

Oxyfluorfen is a widely used herbicide with a well-understood mechanism of action. This technical guide has provided a detailed overview of its chemical and physical properties, synthesis, mode of action, and analytical methods for its detection. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, providing a solid foundation for further investigation and application.

References

- 1. Oxyfluorfen synthesis - chemicalbook [chemicalbook.com]

- 2. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103980127A - Preparation method for oxyfluorfen - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: Characterization of 1-(2,5-bis(2,2,2-Trifluoroethoxy)phenyl)ethan-1-one (CAS 76784-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the chemical compound with CAS number 76784-40-2. This compound, chemically named 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one and also known as 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a key intermediate in the synthesis of Flecainide, an antiarrhythmic drug.[1] It is also classified as Flecainide Impurity 9. A thorough understanding of its physicochemical and spectral properties is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.

| Property | Value | Source |

| CAS Number | 76784-40-2 | N/A |

| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2][3] |

| Molecular Weight | 316.2 g/mol | [1][2][3] |

| Melting Point | 90-91 °C | N/A |

| Boiling Point (Predicted) | 283.7 ± 40.0 °C | N/A |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% | [2][4] |

Role in Flecainide Synthesis

1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one is a critical intermediate in the manufacturing process of Flecainide. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway of Flecainide highlighting the role of the intermediate CAS 76784-40-2.

Spectral Characterization Data

The following tables summarize the expected spectral data for 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic H |

| ~7.2 | dd | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~4.5 | q | 4H | 2 x -OCH₂CF₃ |

| ~2.6 | s | 3H | -C(O)CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (Ketone) |

| ~155 | Aromatic C-O |

| ~149 | Aromatic C-O |

| ~125 | Aromatic CH |

| ~122 | Aromatic C (quaternary) |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~123 (q) | -OCH₂C F₃ |

| ~67 (q) | -OC H₂CF₃ |

| ~26 | -C(O)C H₃ |

Mass Spectrometry

| m/z | Interpretation |

| 316.05 | [M]⁺ (Molecular Ion) |

| 301.03 | [M - CH₃]⁺ |

| 273.03 | [M - COCH₃]⁺ |

| 217.04 | [M - OCH₂CF₃]⁺ |

| 105.03 | [C₆H₄OCH₂CF₃]⁺ |

| 83.01 | [OCH₂CF₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1150 | Strong | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of the compound and for quantifying it as an impurity in Flecainide.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient program would be optimized to achieve good separation from other impurities and the active pharmaceutical ingredient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, determined by UV-Vis spectrophotometry.

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent, typically the mobile phase.

The following diagram outlines the general workflow for HPLC method development and validation.

Caption: General workflow for HPLC method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and confirmation of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their connectivity.

-

¹³C NMR: Carbon-13 NMR spectra are acquired to identify the number of different types of carbon atoms in the molecule.

-

Data Processing: The raw data is processed using appropriate software to obtain the final spectrum, which is then analyzed for chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile compounds when analyzed by LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or dissolved in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

Conclusion

The characterization data presented in this technical guide provides a robust foundation for the identification, quantification, and quality control of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one (CAS 76784-40-2). The detailed experimental protocols offer a starting point for the development and validation of analytical methods in a research or industrial setting. As a key intermediate in the synthesis of Flecainide, stringent control over the purity and identity of this compound is paramount to ensuring the quality and safety of the final drug product.

References

Synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthesis pathway for 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the production of the antiarrhythmic drug, Flecainide. The described methodology focuses on a robust and well-documented route commencing from hydroquinone.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry, primarily for its role as a precursor to Flecainide. The incorporation of trifluoroethoxy groups can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient. This guide outlines a two-step synthesis involving a Williamson ether synthesis followed by a Friedel-Crafts acylation, providing detailed experimental protocols and a summary of quantitative data.

Synthesis Pathway Overview

The presented synthesis pathway (Route B) begins with the readily available starting material, hydroquinone. The two hydroxyl groups of hydroquinone are etherified with a suitable 2,2,2-trifluoroethylating agent to yield the intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene. This intermediate is then subjected to a Friedel-Crafts acylation to introduce the acetyl group at one of the activated positions on the benzene ring, affording the target molecule, this compound.

An alternative potential pathway (Route A) could involve the direct double trifluoroethylation of 2',5'-dihydroxyacetophenone. However, detailed experimental protocols for this specific transformation are less readily available in the current literature.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended synthesis pathway (Route B).

| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |

| 1 | Williamson Ether Synthesis | Hydroquinone | Potassium carbonate, 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Acetone | Reflux, 24 hours | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 88 | 75-77[1] |

| 2 | Friedel-Crafts Acylation | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Aluminum chloride, Acetyl chloride | 1,2-Dichloroethane | 25°C, 4 hours | This compound | 73 | Not specified |

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

This procedure details the Williamson ether synthesis for the preparation of the key intermediate.

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Potassium carbonate (2.42 moles, 334.4 g)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 moles, 510.6 g)

-

Acetone (2.12 L)

-

Chloroform

-

Water

-

Magnesium sulfate

-

Hexane

Procedure:

-

A solution of hydroquinone (1.0 mole) in 1.1 L of acetone is slowly added over a 2-hour period to a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in 1.02 L of acetone.[1]

-

The reaction mixture is heated at reflux for 24 hours.[1]

-

After reflux, the reaction mixture is evaporated to dryness.

-

To the residue, 2 L of chloroform and 2 L of water are added.

-

The chloroform layer is separated, and the aqueous layer is extracted twice with 1 L of chloroform.

-

The combined chloroform extracts are washed with 1 L of water.

-

The chloroform solution is dried over magnesium sulfate and then concentrated under vacuum.[1]

-

Hexane is added to the residue, and the solid product is collected by filtration and washed with hexane.

-

Additional product can be obtained from the concentrated mother liquor. The final product is 1,4-bis(2,2,2-trifluoroethoxy)benzene.[1]

Characterization Data (Predicted): While specific experimental data for this intermediate is not provided in the search results, typical characterization would involve:

-

¹H NMR (CDCl₃): δ ~6.9 (s, 4H, Ar-H), ~4.3 (q, 4H, OCH₂CF₃).

-

¹³C NMR (CDCl₃): δ ~152 (Ar-C-O), ~123 (q, J = 277 Hz, CF₃), ~117 (Ar-C-H), ~66 (q, J = 35 Hz, OCH₂CF₃).

Step 2: Synthesis of this compound

This procedure outlines the Friedel-Crafts acylation of the intermediate to yield the final product.

Materials:

-

1,4-Bis(2,2,2-trifluoroethoxy)benzene (0.020 mole, 5.6 g)

-

Aluminum chloride (0.022 mole, 2.8 g)

-

Acetyl chloride (0.022 mole, 1.7 g)

-

1,2-Dichloroethane (120 mL)

-

Ice water

-

Hydrochloric acid

-

Hexane

Procedure:

-

To a mixture of aluminum chloride (0.022 mole) in 100 mL of 1,2-dichloroethane, a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (0.020 mole) and acetyl chloride (0.022 mole) in 20 mL of 1,2-dichloroethane is added dropwise at 25°C.

-

The reaction mixture is stirred for 4 hours at 25°C.

-

The reaction is quenched by washing with ice water and hydrochloric acid.

-

The organic layer is separated and dried.

-

Evaporation of the solvent provides a residue which is recrystallized from hexane to yield this compound (4.1 g, 73% yield).

Characterization Data (Predicted): Specific experimental NMR data for the final product was not found in the search results. However, based on the structure and data for similar compounds, the following is predicted:

-

¹H NMR (CDCl₃): δ ~7.3-7.0 (m, 3H, Ar-H), ~4.4 (m, 4H, OCH₂CF₃), ~2.6 (s, 3H, COCH₃).

-

¹³C NMR (CDCl₃): δ ~198 (C=O), ~152 (Ar-C-O), ~150 (Ar-C-O), ~123 (q, J = 277 Hz, CF₃), ~122-115 (Ar-C), ~66 (q, J = 35 Hz, OCH₂CF₃), ~28 (COCH₃).

Visualizations

Synthesis Pathway of this compound (Route B)

Caption: Overall synthesis scheme for this compound.

Experimental Workflow for the Synthesis

Caption: Step-by-step workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of Flecainide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its efficacy is rooted in its profound effects on cardiac electrophysiology, primarily through the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the mechanism of action of flecainide, including the role of its chemical precursors in its synthesis, its molecular interactions with ion channels, and the experimental methodologies used to elucidate these properties.

The Role of Precursors in Flecainide Synthesis

The therapeutic activity of flecainide is a property of the final synthesized molecule, not its precursors. However, understanding the synthesis is crucial for drug development and manufacturing. The chemical synthesis of flecainide involves the coupling of two key precursors: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine .

Several synthetic routes have been described in the literature. A common approach involves the amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpyridine, followed by the reduction of the pyridine ring to a piperidine ring. For example, one method describes the condensation of 2,2,2-trifluoroethyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-aminomethylpyridine, followed by hydrogenation over a palladium on carbon catalyst.

Core Mechanism of Action: Sodium Channel Blockade

Flecainide's primary mechanism of action is the potent blockade of the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] By binding to the intracellular side of the Nav1.5 channel, flecainide markedly slows the rate of rise of the action potential (Vmax), thereby reducing cardiac conduction velocity.[2]

This interaction is characterized by a "use-dependent" or "rate-dependent" block, meaning that the degree of blockade intensifies with an increased heart rate.[1] This property makes flecainide particularly effective in terminating tachyarrhythmias. The drug exhibits slow kinetics of association and dissociation from the sodium channel, which is a hallmark of class Ic antiarrhythmics. Flecainide is considered an open channel blocker, indicating its preferential binding to the channel when it is in the open state.[3]

The blockade of Nav1.5 channels by flecainide leads to a prolongation of the PR and QRS intervals on an electrocardiogram (ECG), reflecting slowed conduction through the atria, AV node, His-Purkinje system, and ventricles.

Secondary Mechanism of Action: Ryanodine Receptor 2 Inhibition

In addition to its effects on sodium channels, flecainide also inhibits the ryanodine receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1] RyR2 plays a critical role in excitation-contraction coupling by releasing stored calcium ions to initiate muscle contraction. By inhibiting RyR2, flecainide can reduce spontaneous calcium release from the sarcoplasmic reticulum, an action that is particularly relevant in the treatment of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia syndrome linked to RyR2 dysfunction.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of flecainide.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~95% |

| Peak Serum Concentration | 1 to 6 hours post-oral dose |

| Plasma Half-life | 12 to 27 hours |

| Protein Binding | Approximately 40% |

| Metabolism | Primarily via CYP2D6 in the liver |

| Excretion | Mainly renal |

| Pharmacodynamic Parameter | Target | IC50 Value |

| Sodium Channel Blockade | Nav1.5 (tonic block) | 345 µM[2][4] |

| Sodium Channel Blockade | Nav1.5 (use-dependent) | 7.4 µM[2][4] |

| Ryanodine Receptor Inhibition | RyR2 | 16 µM[5] |

Experimental Protocols

The mechanisms of action of flecainide have been elucidated through various experimental techniques. A key methodology is the patch-clamp technique , which allows for the direct measurement of ion channel activity in isolated cardiomyocytes or cell lines expressing specific ion channels.

Whole-Cell Voltage Clamp Protocol for Assessing Nav1.5 Blockade

This protocol is a representative example of how the effects of flecainide on Nav1.5 channels are studied.

1. Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

-

On the day of the experiment, cells are dissociated and plated onto glass coverslips.

2. Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with CsOH.

-

A gigaohm seal is formed between the micropipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the closed, available state.

-

To measure tonic block, a depolarizing pulse to -20 mV for 20 ms is applied to elicit a sodium current. This is done before and after the application of flecainide.

-

To assess use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 5 Hz) is applied. The reduction in current amplitude over the pulse train in the presence of flecainide indicates the degree of use-dependent blockade.

4. Data Analysis:

-

The peak inward sodium current is measured for each voltage step.

-

The percentage of current inhibition by flecainide is calculated.

-

Dose-response curves are generated by plotting the percentage of inhibition against the concentration of flecainide to determine the IC50 value.

Visualizations

Signaling Pathway of Flecainide Action

Caption: Signaling pathway of flecainide's antiarrhythmic effects.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Logical Relationship of Therapeutic and Adverse Effects

References

- 1. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and analytical methodologies for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of structurally related molecules and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. These predictions are derived from the analysis of similar compounds, including acetophenone and molecules containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety[1].

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

| ~4.5 | Quartet | 4H | -OCH₂CF₃ |

| ~7.1-7.4 | Multiplet | 3H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -C(O)CH₃ |

| ~67 (quartet, J ≈ 35 Hz) | -OCH₂CF₃ |

| ~115-135 | Aromatic Carbons |

| ~123 (quartet, J ≈ 277 Hz) | -CF₃ |

| ~148 | Aromatic C-O |

| ~152 | Aromatic C-O |

| ~197 | -C=O |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1150 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~344 | [M]⁺ (Molecular Ion) |

| ~329 | [M-CH₃]⁺ |

| ~245 | [M-CH₂CF₃]⁺ |

| ~121 | [C₆H₅CO]⁺ |

| ~105 | [C₆H₅CO]⁺ |

| ~77 | [C₆H₅]⁺ |

| ~43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are produced.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.

Caption: Experimental workflow for the spectroscopic analysis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.

References

Navigating the Solubility Landscape of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, also known as 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a complex synthetic organic compound with the molecular formula C₁₂H₁₀F₆O₃.[1] Its structure, featuring a substituted phenyl ring with two trifluoroethoxy groups and an ethanone functional group, suggests a unique solubility profile influenced by its fluorinated side chains.[1] Despite its importance as a precursor to Flecainide, a comprehensive search of scientific databases and chemical literature reveals a notable absence of specific quantitative solubility data in common organic solvents.

This guide provides a systematic approach to determining the solubility of this compound. It details established methodologies for solubility assessment, from qualitative screening to quantitative determination. The provided protocols are designed to be adaptable to various laboratory settings and can be tailored to specific research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76784-40-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2][3] |

| Molecular Weight | 316.20 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Predicted LogP | 3.7714 | [2] |

The predicted LogP value suggests that the compound is relatively non-polar, which would indicate a higher solubility in non-polar organic solvents compared to polar solvents like water. However, the presence of oxygen atoms and the ethanone group could provide some capacity for hydrogen bonding, potentially influencing its solubility in protic solvents.

Experimental Protocols for Solubility Determination

The following sections outline detailed experimental protocols for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid method to screen the solubility of a compound in a range of solvents. This can be achieved by observing the dissolution of a small, known amount of the solute in a specific volume of solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place a small, pre-weighed amount (e.g., 10 mg) of this compound into a test tube.

-

Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature, 25°C).

-

Visually inspect the solution.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

This initial screening helps in selecting appropriate solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

After reaching equilibrium, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

Hypothetical Data Presentation

While no specific data is currently available, the results from the quantitative solubility determination should be organized into a clear and concise table for easy comparison. An example of how this data could be presented is shown in Table 2.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols, reliable and accurate solubility data can be generated. This information is invaluable for the optimization of synthetic routes, purification techniques, and the development of robust formulations, ultimately contributing to more efficient and reproducible pharmaceutical processes. The presented workflow and methodologies serve as a foundational resource in the absence of readily available public data, empowering researchers to fill this critical knowledge gap.

References

The Multifaceted Biological Activities of Fluorinated Acetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and biological activity. Fluorinated acetophenones, a class of aromatic ketones, are no exception and have emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of fluorinated acetophenones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development in this promising area.

Anticancer Activity

Fluorinated acetophenones and their derivatives, particularly chalcones synthesized from them, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of fluorine can enhance the anticancer properties of these molecules.[1]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated acetophenone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4'-Fluoro-3-methoxychalcone (2a) | HepG2 | 67.51 ± 2.26 | [2] |

| 2',4'-Difluoro-3-methoxychalcone (3a) | HepG2 | 87.22 ± 8.52 | [2] |

| 2',4'-Difluoro-4-methoxychalcone (3b) | HepG2 | 72.51 ± 1.79 | [2] |

| 2',4'-Difluoro-2-hydroxychalcone (3c) | HepG2 | 79.22 ± 5.03 | [2] |

| 4'-Fluorochalcone (1c) | HepG2 | 63.38 ± 6.76 | [3] |

| 4'-Fluorochalcone (1e) | HepG2 | 59.33 ± 1.10 | [3] |

| 4'-Fluorochalcone (1g) | HepG2 | 43.18 ± 6.54 | [3] |

| Fluorinated Aminophenylhydrazine (Cpd 6) | A549 | 0.64 | [4] |

Antimicrobial Activity

Fluorinated acetophenones and their derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The lipophilicity conferred by fluorine can facilitate the passage of these compounds through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated acetophenone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Trimethoxy-3'-fluorochalcone | S. aureus ATCC 29213 | 7.81 | [5] |

| 2,4,6-Trimethoxy-4'-fluorochalcone | S. aureus ATCC 29213 | 7.81 | [5] |

| 2,4,6-Trimethoxy-2'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |

| 2,4,6-Trimethoxy-3'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |

| 2,4,6-Trimethoxy-4'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |

| 2,4,6-Trimethoxy-3'-fluorochalcone | C. albicans | 15.6 | [5] |

| 2,4,6-Trimethoxy-4'-fluorochalcone | C. albicans | 15.6 | [5] |

| 2,4,6-Trimethoxy-2'-trifluoromethylchalcone | C. albicans | 31.25 | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of acetophenones has been documented, and fluorination can modulate this activity. These compounds can interfere with key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Enzyme Inhibition

Fluorinated compounds are well-known for their ability to act as potent enzyme inhibitors. The strong carbon-fluorine bond and the electronegativity of fluorine can lead to tight binding to enzyme active sites.[6] Fluorinated acetophenone derivatives have been investigated as inhibitors of various enzymes.

Quantitative Enzyme Inhibition Data

This table summarizes the inhibition constants (Ki) of certain acetophenone derivatives against metabolically important enzymes.

| Compound | Enzyme | Ki (µM) | Reference |

| 2-(4-chlorophenyl)-2-oxoethyl-4-methylbenzenesulfonate | α-Glycosidase | 167.98 ± 25.06 | [7] |

| 2-(4-bromophenyl)-2-oxoethyl-4-methylbenzenesulfonate | α-Glycosidase | 198.54 ± 31.12 | [7] |

| 2-(4-chlorophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA I | 555.76 ± 56.07 | [7] |

| 2-(4-bromophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA I | 601.82 ± 78.43 | [7] |

| 2-(4-chlorophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA II | 598.63 ± 90.04 | [7] |

| 2-(4-bromophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA II | 643.11 ± 88.15 | [7] |

| 2-(4-chlorophenyl)-2-oxoethyl-4-methylbenzenesulfonate | Acetylcholinesterase | 71.34 ± 11.25 | [7] |

| 2-(4-bromophenyl)-2-oxoethyl-4-methylbenzenesulfonate | Acetylcholinesterase | 85.62 ± 14.03 | [7] |

Experimental Protocols

A. Synthesis of a Representative Fluorinated Acetophenone Derivative: (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a fluorinated chalcone derivative with documented anti-inflammatory activity, following a Claisen-Schmidt condensation method.[8]

Materials:

-

4-hydroxyacetophenone

-

4-fluorobenzaldehyde

-

Thionyl chloride (SOCl2)

-

Ethanol (ETOH)

-

Thin Layer Chromatography (TLC) plates

-

Melting point apparatus

-

UV-Vis Spectrophotometer

-

IR Spectrometer

-

Elemental microanalyzer

Procedure:

-

Catalyst Preparation: Prepare the SOCl2/ETOH catalyst.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol.

-

Condensation: Add the SOCl2/ETOH catalyst to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture and extract the product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Characterize the synthesized compound using melting point determination, UV-Vis and IR spectroscopy, and elemental microanalysis to confirm its structure and purity.

B. Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium

-

Fluorinated acetophenone compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated acetophenone compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated acetophenone compound (dissolved in a suitable solvent)

-

96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the fluorinated acetophenone compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Fluorinated acetophenone compound

-

Griess reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated acetophenone compound for a specific duration (e.g., 1 hour).

-